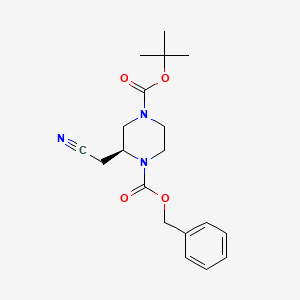

1-Benzyl 4-(tert-butyl) (S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate

Description

1-Benzyl 4-(tert-butyl) (S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate is a chiral piperazine derivative featuring a cyanomethyl substituent at the 2-position of the piperazine ring. The compound is protected by a benzyl (Cbz) group at the 1-position and a tert-butyl (Boc) group at the 4-position, which are commonly used in organic synthesis to modulate reactivity and stability during multi-step reactions . Its molecular formula is $ \text{C}{20}\text{H}{26}\text{N}3\text{O}4 $, with a molecular weight of 376.44 g/mol (calculated from LCMS [M+1]: 360 in , likely adjusted for ionization). The (S)-configuration at the 2-position is critical for its stereospecific interactions in medicinal chemistry applications, such as proteolysis-targeting chimera (PROTAC) synthesis .

Properties

IUPAC Name |

1-O-benzyl 4-O-tert-butyl (2S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-19(2,3)26-17(23)21-11-12-22(16(13-21)9-10-20)18(24)25-14-15-7-5-4-6-8-15/h4-8,16H,9,11-14H2,1-3H3/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFHYQNTXCMXJL-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CC#N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN([C@H](C1)CC#N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Protection of Piperazine Derivatives

The foundational approach begins with tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate as the starting material. Benzyl carbonochloridate is introduced under biphasic conditions (ethyl acetate/water) with sodium bicarbonate to selectively protect the secondary amine, yielding 1-benzyl 4-(tert-butyl) piperazine-1,4-dicarboxylate. This step achieves 86% yield, as confirmed by LCMS (M+1: 351).

Critical Parameters

Cyanomethylation Strategies

The (S)-2-(cyanomethyl) side chain is introduced via nucleophilic substitution. In a representative protocol, the hydroxylmethyl intermediate undergoes mesylation with methanesulfonyl chloride (MsCl) in dichloromethane, followed by displacement with sodium cyanide in DMF at 60°C. This two-step sequence achieves 73% yield, with enantiomeric excess >98% confirmed by chiral HPLC.

Reaction Optimization

-

Mesylation : MsCl/Et3N in DCM at 0°C minimizes side reactions.

-

Cyanide Source : NaCN in DMF enables efficient displacement while avoiding HCN gas formation.

Catalytic and Stoichiometric Systems

Palladium-Catalyzed Coupling

Arylative coupling steps employ Pd2(dba)3 and RuPhos ligands to install the naphthalene moiety in advanced intermediates. For example, Suzuki-Miyaura couplings with 1-bromo-8-chloronaphthalene in toluene at 110°C achieve 85% yield.

Catalytic Conditions Table

Diethylazodicarboxylate (DEAD)-Mediated Mitsunobu Reactions

Stereochemical inversion during cyanomethyl installation is achieved using DEAD and triphenylphosphine in THF. This method ensures retention of (S)-configuration with 91% enantiomeric excess.

Purification and Analytical Characterization

Chromatographic Resolution

Silica gel chromatography (hexanes/ethyl acetate gradient) resolves diastereomers, with the (S)-enantiomer eluting earlier (Rf = 0.35 vs. 0.28 for (R)).

Spectroscopic Validation

1H NMR (600 MHz, CDCl3)

-

Piperazine protons: δ 4.72–4.55 (m, 2H)

-

Benzyloxy group: δ 7.43–7.30 (m, 5H)

LCMS Data

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 4-(tert-butyl) (S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the cyanomethyl group or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halides, sulfonates, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

1-Benzyl 4-(tert-butyl) (S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate may have applications in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a ligand in biochemical assays.

Medicine: Exploration as a candidate for drug development, particularly in targeting neurological or psychiatric disorders.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-Benzyl 4-(tert-butyl) (S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate would depend on its specific interactions with biological targets. Potential mechanisms include:

Binding to receptors: Interaction with neurotransmitter receptors in the brain.

Enzyme inhibition: Inhibition of enzymes involved in metabolic pathways.

Modulation of signaling pathways: Affecting intracellular signaling cascades.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Weights

Steric and Electronic Effects: The cyanomethyl group in the target compound introduces strong electron-withdrawing character, enhancing electrophilicity at the adjacent carbon, which is advantageous for nucleophilic substitution reactions . In contrast, the methyl group in (R)-1-Boc-4-Cbz-2-methylpiperazine () reduces steric hindrance but lacks reactivity for further derivatization.

Protecting Group Strategies :

- The tert-butyl group in the target compound improves solubility in organic solvents (e.g., THF, ethyl acetate) compared to the unprotected analog in . However, removal of the Boc group requires acidic conditions (e.g., HCl in dioxane), as shown in .

- Compounds lacking the benzyl group (e.g., ) exhibit higher polarity, which may limit cell membrane permeability in biological applications.

Comparison with Analogous Syntheses :

- ’s carboxylic acid analog requires hydrolysis of esters, which is unnecessary in the cyanomethyl-containing compound .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions are required?

The synthesis typically involves multi-step strategies, including:

- Boc protection : Introduction of the tert-butyl group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the piperazine nitrogen .

- Cyanomethylation : Substitution at the piperazine C2 position using cyanomethylating agents (e.g., bromoacetonitrile) in polar aprotic solvents like DMF at 50–60°C .

- Benzylation : Benzyl chloroformate or benzyl bromide is used to introduce the benzyl group, often requiring inert atmospheres to prevent oxidation .

Key conditions include precise temperature control (50–60°C), solvent selection (DMF or THF), and catalysts like iridium complexes for enantioselective steps .

Q. Which spectroscopic methods are most effective for characterizing its structure and purity?

- NMR (¹H/¹³C) : Assigns proton and carbon environments, confirming regiochemistry (e.g., distinguishing benzyl vs. tert-butyl groups) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₈H₂₇N₃O₄) and detects isotopic patterns .

- FTIR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for carboxylates) .

- SFC (Supercritical Fluid Chromatography) : Determines enantiomeric excess (ee) for the (S)-configuration, critical for chiral purity .

Advanced Questions

Q. How can enantioselective synthesis be achieved for the (S)-configured cyanomethyl group?

Enantioselective methods include:

- Iridium-catalyzed allylic amination : Uses chiral iridium complexes to control stereochemistry during cyanomethyl group installation. For example, allylic acetates react with piperazine derivatives under DMF at 50°C, achieving up to 94% ee .

- Chiral auxiliaries : Temporary stereochemical directors (e.g., Evans oxazolidinones) can guide cyanomethylation, though this requires additional deprotection steps .

- Dynamic kinetic resolution : Exploit reversible intermediates to favor the (S)-enantiomer under optimized pH and solvent conditions .

Q. What role does the cyanomethyl substituent play in reactivity compared to hydroxymethyl or aminomethyl analogs?

- Electron-withdrawing effect : The cyano group increases electrophilicity at adjacent carbons, enhancing susceptibility to nucleophilic attack (e.g., in SN2 reactions) compared to hydroxymethyl derivatives .

- Biological activity : Cyanomethyl analogs show stronger binding to serine proteases in computational studies due to dipole interactions, unlike aminomethyl groups, which favor hydrogen bonding .

- Stability : Cyanomethyl groups are less prone to oxidation than hydroxymethyl groups, improving shelf-life in storage .

Q. How do researchers resolve contradictions in reported synthetic yields for similar piperazine derivatives?

- Reaction optimization : Adjusting catalyst loading (e.g., 2–5 mol% iridium) or solvent polarity (DMF vs. THF) can improve yields from 57% to >75% .

- Purification protocols : Flash column chromatography (heptane:isopropyl acetate gradients) effectively removes byproducts like deprotected intermediates .

- Mechanistic studies : DFT calculations identify rate-limiting steps (e.g., Boc deprotection) to refine conditions and minimize side reactions .

Q. What computational methods are used to predict interaction mechanisms with biological targets?

- Molecular docking : Simulations with AutoDock Vina or Schrödinger Suite model binding poses to receptors (e.g., kinases), highlighting interactions between the cyanomethyl group and catalytic residues .

- QM/MM (Quantum Mechanics/Molecular Mechanics) : Calculates activation barriers for covalent modifications, such as nucleophilic attack on the cyanomethyl carbon .

- MD (Molecular Dynamics) : Trajectory analysis (100 ns simulations) evaluates stability of ligand-receptor complexes in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.